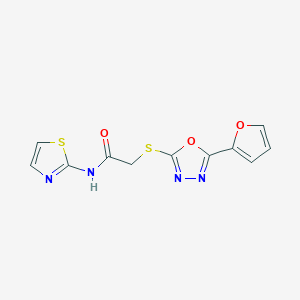![molecular formula C12H8Cl2N2O2S B488871 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol CAS No. 727386-58-5](/img/structure/B488871.png)
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol is a chemical compound that features a unique structure combining a dichlorophenyl group, an oxadiazole ring, and a butyn-1-ol moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting hydrazides with carbon disulfide and an appropriate base, followed by cyclization.
Attachment of the Dichlorophenyl Group: The dichlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable dichlorophenyl halide reacts with the oxadiazole intermediate.
Formation of the Butyn-1-ol Moiety: The final step involves the addition of a butyn-1-ol group through a coupling reaction, such as a Sonogashira coupling, using palladium catalysts and copper co-catalysts under an inert atmosphere.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and advanced purification techniques like chromatography.
化学反应分析
Types of Reactions
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The dichlorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid or sulfuric acid.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced heterocyclic compounds.
Substitution: Various substituted aromatic compounds.
科学研究应用
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol has several research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Utilized in the development of advanced materials with specific electronic or photonic properties.
Biological Studies: Investigated for its biological activity, including antimicrobial and anticancer properties.
作用机制
The mechanism of action of 4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol involves interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes or receptors involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, leading to therapeutic effects such as inhibition of cell proliferation or induction of apoptosis.
相似化合物的比较
Similar Compounds
4-{[5-(2,4-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol: shares similarities with other oxadiazole derivatives and dichlorophenyl compounds.
Oxadiazole Derivatives: Compounds with similar heterocyclic rings, such as 1,3,4-oxadiazole-2-thiol.
Dichlorophenyl Compounds: Other compounds containing the dichlorophenyl group, like 2,4-dichlorophenoxyacetic acid.
Uniqueness
Structural Uniqueness: The combination of the oxadiazole ring, dichlorophenyl group, and butyn-1-ol moiety makes it unique.
Functional Properties: Its specific reactivity and potential biological activities distinguish it from other similar compounds.
属性
IUPAC Name |
4-[[5-(2,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]but-2-yn-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2S/c13-8-3-4-9(10(14)7-8)11-15-16-12(18-11)19-6-2-1-5-17/h3-4,7,17H,5-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMQSRKCTOCPUBM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C2=NN=C(O2)SCC#CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(6-methyl-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488814.png)
![2-[(5-methyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(2-pyridinyl)acetamide](/img/structure/B488836.png)
![N-(4-tert-butyl-1,3-thiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B488841.png)
![N-(3-chloro-4-fluorophenyl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488850.png)
![1-{5-[(4-chlorophenyl)sulfanyl]-3-nitro-1H-1,2,4-triazol-1-yl}acetone](/img/structure/B488860.png)
![7-amino-3-{[(4-methylphenyl)sulfonyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B488863.png)
![4-{[1-(naphthalen-2-ylsulfonyl)-1H-benzimidazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488864.png)
![4-{[5-(3,4-Dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488866.png)
![4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488867.png)
![4-{[5-(3,4,5-Trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}but-2-yn-1-ol](/img/structure/B488869.png)
![2-[[5-(2-methylfuran-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-pyridin-2-ylacetamide](/img/structure/B488876.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(methylsulfanyl)-1,2,4-thiadiazol-5-yl]sulfanyl}acetamide](/img/structure/B488882.png)
